

TFAX 594, SE: A Technical Guide to its pH Insensitivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tfax 594,SE	
Cat. No.:	B11927528	Get Quote

For researchers, scientists, and drug development professionals seeking a robust fluorescent dye for precise biomolecular labeling, TFAX 594, SE emerges as a leading candidate. This technical guide delves into the core characteristics of TFAX 594, SE, with a particular focus on its significant pH insensitivity, providing a stable fluorescence signal across a broad range of experimental conditions.

Core Properties of TFAX 594, SE

TFAX 594, SE is an amine-reactive red fluorescent dye that has gained prominence for its bright and photostable conjugates with proteins and antibodies.[1][2][3] Its utility spans a variety of applications, including flow cytometry, 2-photon excitation microscopy, and superresolution microscopy techniques such as dSTORM.[1][3]

Quantitative Data Summary

The key attributes of TFAX 594, SE are summarized in the table below, offering a clear comparison of its optical and physical properties.



Property	Value	Reference
pH Insensitivity Range	4 - 10	
Excitation Maximum (λabs)	~590 nm	
Emission Maximum (λem)	~617 nm	-
Extinction Coefficient (ε)	92,000 M ⁻¹ cm ⁻¹	_
Quantum Yield (φ)	0.66	-
Molecular Weight	819.85 g/mol	-
Reactive Group	NHS ester	_
Reactivity	Primary amines	-

pH Insensitivity: A Critical Advantage

A standout feature of TFAX 594, SE is its remarkable insensitivity to pH variations, maintaining stable fluorescence within a range of pH 4 to 10. This characteristic is of paramount importance in biological experiments where pH fluctuations are common, such as in different cellular compartments or in various buffer systems. The stable quantum yield of TFAX 594, SE across this wide pH spectrum ensures reliable and reproducible quantification of labeled biomolecules, minimizing artifacts that can arise from pH-sensitive dyes.

Experimental Protocols

While specific experimental protocols for determining the pH insensitivity of TFAX 594, SE are not publicly detailed by the manufacturers, a general methodology for labeling proteins with amine-reactive dyes like TFAX 594, SE is provided below. This protocol is intended as a guideline and should be optimized for the specific protein and application.

General Protein Labeling Protocol

- Reagent Preparation:
 - Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL.
 The buffer should be free of primary amines (e.g., Tris) and ammonium salts. A phosphate-



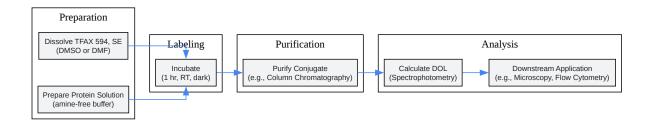
buffered saline (PBS) at pH 7.2-8.0 is commonly used.

- Immediately before use, dissolve the TFAX 594, SE in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Labeling Reaction:
 - Add the dissolved TFAX 594, SE to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
 - The column should be pre-equilibrated with a suitable buffer, such as PBS.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~590 nm).
 - The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Visualizing Experimental Workflows

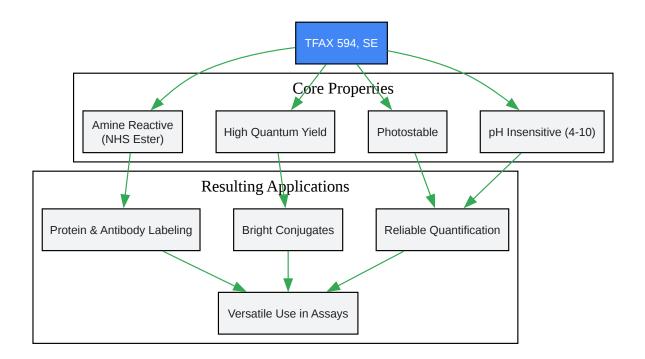
To further clarify the application of TFAX 594, SE, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship of its key features.





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Caption: A generalized workflow for labeling proteins with TFAX 594, SE.



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Caption: Logical relationships of TFAX 594, SE properties and their applications.



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References

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- To cite this document: BenchChem. [TFAX 594, SE: A Technical Guide to its pH Insensitivity and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927528#tfax-594-se-ph-insensitivity-range]

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